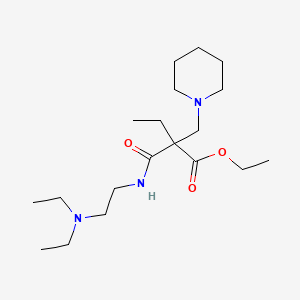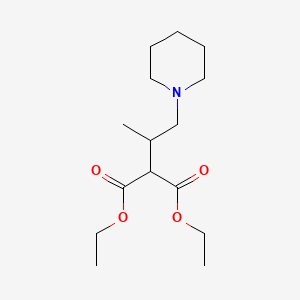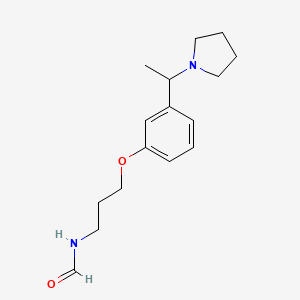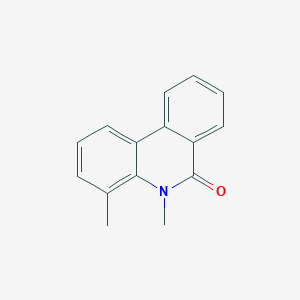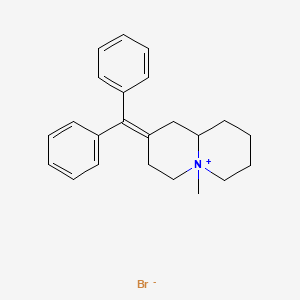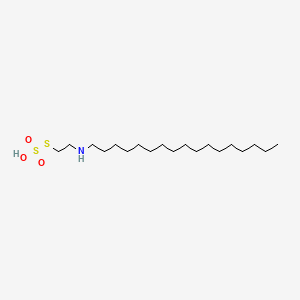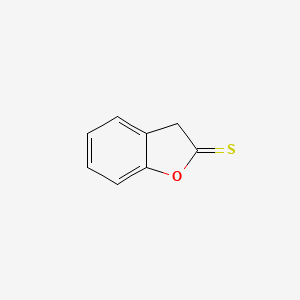
2(3H)-Benzofuranthione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzofuranthione is an organic compound that belongs to the class of benzofurans It is characterized by a sulfur atom replacing the oxygen atom in the benzofuran ring, giving it unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzofuranthione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-mercaptobenzoic acid with acetic anhydride, which leads to the formation of the benzofuranthione ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions: 2(3H)-Benzofuranthione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzofuranthione derivatives.
科学的研究の応用
2(3H)-Benzofuranthione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of polymers with unique properties.
作用機序
The mechanism of action of 2(3H)-Benzofuranthione involves its interaction with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the disruption of protein function. This interaction can trigger cellular pathways that result in apoptosis or other cellular responses. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.
類似化合物との比較
2(3H)-Benzofuranthione can be compared with other similar compounds such as:
2(5H)-Furanone: Both compounds have a similar ring structure, but 2(5H)-Furanone contains an oxygen atom instead of sulfur.
Benzothiophene: This compound has a sulfur atom in the ring but lacks the oxygen atom present in benzofuranthione.
Thiophene: A simpler sulfur-containing heterocycle, thiophene lacks the fused benzene ring found in benzofuranthione.
Uniqueness: this compound’s unique combination of a benzofuran ring with a sulfur atom gives it distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
84877-71-4 |
|---|---|
分子式 |
C8H6OS |
分子量 |
150.20 g/mol |
IUPAC名 |
3H-1-benzofuran-2-thione |
InChI |
InChI=1S/C8H6OS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2 |
InChIキー |
XGIXBZNKLCEBLB-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2OC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)

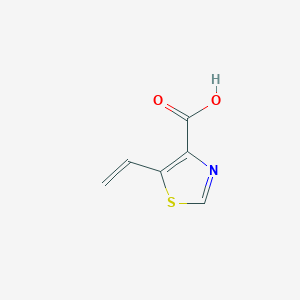


![1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13789950.png)
